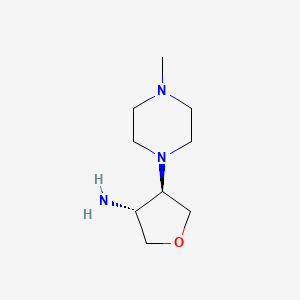

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine

Description

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine (CAS 21404-86-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₉N₃O. It features a tetrahydrofuran (THF) ring substituted at the 3-position with a 4-methylpiperazinyl group. The compound is often utilized as a trihydrochloride salt (CAS 1390654-93-9, C₉H₂₂Cl₃N₃O), with a molecular weight of 294.65–295 g/mol and a LogP of -1.36, indicating high hydrophilicity .

Properties

IUPAC Name |

(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJANKABONAWVQQ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2COCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@H]2COC[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine typically involves the reaction of 4-methylpiperazine with tetrahydrofuran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, where the piperazine ring can be modified.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine is primarily investigated for its therapeutic properties. Research indicates that it may interact with various receptors and enzymes, potentially modulating their activity. Some specific areas of interest include:

- Neuropharmacology : The compound may exhibit effects on neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, warranting further exploration in infectious disease research.

Biological Research

In biological studies, this compound serves as a model compound to understand the interactions of piperazine derivatives with biological systems. Its effects on cellular mechanisms and pathways are under investigation to elucidate its role in pharmacology.

Chemical Synthesis

The compound is utilized as a building block in the synthesis of more complex molecules. It plays a crucial role in developing new chemical entities and materials within organic chemistry.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

- Neuropharmacological Studies : Research has shown that derivatives of this compound can influence serotonin receptors, suggesting applications in treating depression and anxiety disorders.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

- Synthetic Applications : A study highlighted the use of this compound as a precursor in synthesizing novel therapeutic agents targeting cancer cells.

Mechanism of Action

The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Substituent Heterocycles: Piperazinyl vs. Pyrrolidinyl/Morpholinyl: The 6-membered piperazine ring in the target compound offers two nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the single-nitrogen pyrrolidine (5-membered) or oxygen-containing morpholine. This likely enhances binding affinity in biological targets .

Salt Forms :

- The trihydrochloride salt (LogP = -1.36) significantly increases aqueous solubility compared to the free base, making it more suitable for pharmaceutical formulations .

Stereochemistry :

- Discrepancies exist between sources: the (3R,4R) configuration is specified in some syntheses , while others report a racemic mixture . This could impact enantioselective interactions in drug-receptor binding.

Biological Activity

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The empirical formula of this compound is with a molecular weight of 294.65 g/mol. The compound features a tetrahydrofuran ring substituted with a piperazine moiety, which is significant for its biological interactions and pharmacological properties .

The biological activity of this compound primarily involves the inhibition of specific signaling pathways, particularly those associated with serine/threonine kinases. This compound has been identified as an inhibitor of the ERK (extracellular-signal regulated kinase) pathway, which plays a critical role in cell proliferation and survival . By inhibiting this pathway, the compound may exert effects on tumor growth and progression, making it a candidate for cancer treatment.

Biological Activity Overview

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

- Inhibition of Cancer Cell Proliferation :

- Neuroactive Properties :

-

Antimicrobial Studies :

- Preliminary investigations into the antimicrobial properties have shown that this compound exhibits activity against certain bacterial strains, indicating potential use as an antimicrobial agent .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires thorough investigation. Toxicity studies are essential to determine the safe dosage ranges and potential side effects associated with its use in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine while ensuring stereochemical control?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the coupling of tetrahydrofuranamine derivatives with 4-methylpiperazine. Chiral resolution techniques, such as chiral chromatography (e.g., using polysaccharide-based columns), are critical for isolating the trans-isomer. For example, analogous compounds with tetrahydrofuran moieties have been resolved using chiral stationary phases, achieving enantiomeric excess >98% . Post-synthesis, confirm stereochemistry via polarimetry or circular dichroism (CD).

Q. Which analytical techniques are essential for structural validation and stereochemical confirmation?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Flack parameter analysis, as demonstrated in studies of tetrahydrofuran derivatives ).

- NMR spectroscopy : Use - and -NMR to verify substituent positions and coupling constants (e.g., -values for axial/equatorial protons in piperazine rings).

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., ESI+ mode with <5 ppm mass error) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallization and solubility of this compound?

- Methodological Answer : Crystallization is often driven by intramolecular hydrogen bonds (e.g., N–H⋯N interactions between the piperazinyl NH and furan oxygen) and π-stacking of aromatic systems in co-planar heterocycles. For example, X-ray studies of related tetrahydrofuranamines reveal dihedral angles of ~6° between fused rings, stabilizing the crystal lattice . Solubility can be modulated via salt formation (e.g., tosylate derivatives, as seen in (S)-3-aminotetrahydrofuran salts ).

Q. What in vitro assays are appropriate for evaluating kinase inhibition or antitumor activity, given structural analogs?

- Methodological Answer :

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against Src-family kinases (e.g., Src, Lck), which are targeted by analogs like A 419259 (IC = 9 nM for Src) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with structural analogs showing IC values in the low micromolar range .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties of derivatives?

- Methodological Answer :

- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.

- Tetrahydrofuran substitutions : Replace the tetrahydrofuran oxygen with sulfur to improve lipophilicity (e.g., thiofuran analogs ).

- Bioisosteric replacements : Replace the 4-methylpiperazine with morpholine or thiomorpholine to modulate target selectivity .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.